molecular formula C6H6N4O2 B15273617 6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B15273617
M. Wt: 166.14 g/mol
InChI Key: GUJDVQNAFGLTHL-UHFFFAOYSA-N
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Description

6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, which are recognized as privileged scaffolds in the design of bioactive molecules . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere for purines in interactions with enzymatic targets . This characteristic makes TP derivatives, including this methoxy-substituted analog, valuable core structures for developing inhibitors of enzymes that utilize purine nucleotides, such as kinases . Research into similar TP compounds has demonstrated their potential for a range of biological activities. Structurally related derivatives have been investigated for their anti-tumor properties, with some compounds showing promising activity against human liver cancer and fibrosarcoma cell lines . Furthermore, the TP scaffold has been explored in the development of novel inhibitors for viral targets, such as the influenza RNA polymerase and the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity . The metal-chelating properties inherent to the TP heterocycle, due to the accessible electron pairs on its nitrogen atoms, also provide an additional mechanism for modulating biological activity and interacting with metal-dependent enzymes . This compound is intended for research applications as a building block in organic synthesis and a core structure for the discovery and development of new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

6-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O2/c1-12-4-2-10-6(7-3-8-10)9-5(4)11/h2-3H,1H3,(H,7,8,9,11)

InChI Key

GUJDVQNAFGLTHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC=N2)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method yields the desired compound with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its shorter reaction times and higher yields. Additionally, the scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Phenyl vs. Alkyl Groups : Aromatic substituents (e.g., 7-phenyl) improve π-π stacking interactions in drug-receptor binding, while alkyl chains (e.g., 4-propyl) may enhance soil mobility in agrochemicals .

Biological Activity

6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N4O. Its structure includes a methoxy group and a triazole-pyrimidine framework that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For example:

  • Compound H12 , a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, showed significant antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This compound also inhibited the ERK signaling pathway and induced apoptosis in cancer cells by regulating cell cycle-related proteins and promoting G2/M phase arrest .
  • Compound 6i demonstrated potent antiproliferative effects against MGC-803 with an IC50 value of 0.96 μM. Mechanistic studies revealed that it induced apoptosis through both intrinsic and extrinsic pathways by increasing reactive oxygen species (ROS) levels and modulating pro-apoptotic and anti-apoptotic proteins .

The biological activity of triazolo-pyrimidines can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Some derivatives act as tubulin polymerization inhibitors which disrupt microtubule dynamics essential for cancer cell division .
  • Regulation of Signaling Pathways : Compounds like H12 inhibit key signaling pathways (e.g., ERK pathway) that are often upregulated in cancers .
  • Induction of Apoptosis : Many derivatives induce apoptosis by activating mitochondrial pathways or death receptor-mediated pathways .

Summary of Biological Activities

The following table summarizes the biological activities reported for various derivatives of triazolo-pyrimidines:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47Inhibits ERK pathway; induces apoptosis
H12HCT-1169.58Inhibits ERK pathway; induces apoptosis
H12MCF-713.1Inhibits ERK pathway; induces apoptosis
6iMGC-8030.96Induces apoptosis via ROS

Case Studies

Several studies have been conducted to evaluate the biological activity of triazolo-pyrimidine derivatives:

  • Study on Compound H12 : This study demonstrated that H12 not only inhibited cell growth but also affected the colony formation ability of cancer cells. The compound's ability to induce apoptosis was linked to its influence on the ERK signaling pathway .
  • Research on Compound 6i : This research highlighted the compound's dual mechanism in inducing apoptosis through mitochondrial pathways and death receptor pathways while showing good safety profiles in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one?

  • Methodological Answer : The synthesis typically involves condensation reactions between β-enamino diketones and 3-amino-1,2,4-triazoles under reflux conditions. Transition metal-free nucleophilic C–H functionalization has been employed to introduce substituents at specific positions (e.g., C-5 and C-7). For regioselective synthesis, β-enamino diketones react with amino triazoles to yield 6-substituted derivatives in high yields (up to 95%) . Alternative protocols include microwave-assisted cyclization for improved reaction efficiency .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming substitution patterns and ring connectivity. 2D NMR (e.g., COSY, HSQC) resolves ambiguities in overlapping signals.
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural elucidation, including bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in oxime derivatives) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula and fragmentation patterns .

Q. What biological activities are associated with triazolopyrimidine derivatives?

  • Methodological Answer : Triazolopyrimidines are investigated as enzyme inhibitors (e.g., γ-secretase modulators), anticancer agents, and antimicrobial compounds. Biological activity is often assessed via:

  • In vitro assays : Enzyme inhibition kinetics (IC50 determination) and cytotoxicity profiling (MTT assays) .
  • Structure-Activity Relationship (SAR) : Modifications at the C-5 or C-7 positions (e.g., methoxy, hydrazinyl groups) significantly alter potency and selectivity .

Advanced Research Questions

Q. How does regioselectivity in triazolopyrimidine synthesis impact downstream applications?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, β-enamino diketones react with amino triazoles to favor 6-substituted products, which are critical for optimizing pharmacological properties. Computational modeling (DFT) predicts reaction pathways and substituent effects, guiding experimental design . Conflicting data on reaction outcomes (e.g., solvent-dependent regioselectivity) require systematic screening of conditions (temperature, solvent polarity) .

Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidines?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Robust solutions include:

  • Purity Validation : HPLC-UV/HRMS to confirm compound integrity (>95% purity) .
  • Standardized Assays : Cross-laboratory validation using common protocols (e.g., standardized enzyme inhibition assays).
  • Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., hydrazinyl groups correlating with antiviral activity) .

Q. How do crystallographic studies inform the design of triazolopyrimidine-based drugs?

  • Methodological Answer : Crystal structures reveal:

  • Conformational Flexibility : Substituents like methoxy groups influence ring puckering and hydrogen-bonding networks .
  • Binding Interactions : Co-crystallization with target proteins (e.g., γ-secretase) identifies key pharmacophoric features. For example, the 6-methoxy group enhances hydrophobic interactions in enzyme active sites .

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